

An In-depth Technical Guide to 2-Pentylheptanoic Acid: Physicochemical Properties and Characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dipentylacetic acid*

Cat. No.: *B1295372*

[Get Quote](#)

Disclaimer: Direct experimental data for a compound named "2-pentylheptanoic acid" is not readily available in established chemical literature and databases. This guide provides a comprehensive overview of the expected physical and chemical properties based on the compound's presumed chemical structure—a C12 branched-chain carboxylic acid—and by drawing analogies from structurally similar compounds and established principles of organic chemistry.

Introduction

Branched-chain carboxylic acids are of significant interest in various fields, including pharmaceuticals, lubricants, and specialty chemicals. Their unique structures often impart distinct physical and chemical properties compared to their linear counterparts. This technical guide focuses on the predicted characteristics of 2-pentylheptanoic acid, a C12 carboxylic acid with a pentyl substituent at the alpha-position.

This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It provides a summary of expected physicochemical properties, detailed experimental protocols for their determination, and guidance on spectroscopic characterization.

Chemical Identity

The structure of 2-pentylheptanoic acid is defined by a heptanoic acid backbone with a pentyl group attached to the second carbon atom.

Identifier	Value
IUPAC Name	2-Pentylheptanoic acid
Molecular Formula	C ₁₂ H ₂₄ O ₂
Molecular Weight	200.32 g/mol
Canonical SMILES	CCCCC(CCCCC)C(=O)O
InChI Key	InChI=1S/C12H24O2/c1-3-5-7-9-11(10-8-6-4-2)12(13)14/h11H,3-10H2,1-2H3,(H,13,14)

Physical and Chemical Properties

The following table summarizes the expected physical and chemical properties of 2-pentylheptanoic acid. These are estimations based on trends observed in homologous series of carboxylic acids and data from similar branched-chain fatty acids.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Property	Expected Value/Characteristic	Rationale
Physical State	Colorless to pale yellow liquid at room temperature.	Lower to mid-chain carboxylic acids (up to C11) are typically liquids at room temperature.[2] Branching can lower the melting point compared to the linear isomer.[1]
Melting Point	Expected to be low, likely below 0 °C.	Branching disrupts crystal lattice packing, significantly lowering the melting point compared to the straight-chain analogue, lauric acid (44-46 °C).[1]
Boiling Point	Estimated to be in the range of 250-270 °C.	Boiling points of carboxylic acids increase with molecular weight due to increased van der Waals forces and hydrogen bonding.[4] Branching may slightly lower the boiling point compared to the linear isomer.
Density	Approximately 0.9 g/cm ³ .	The density of aliphatic carboxylic acids is typically slightly less than that of water.
Solubility in Water	Very slightly soluble to insoluble.	The long C12 hydrocarbon chain is hydrophobic, making it poorly soluble in water.[5]
Solubility in Organic Solvents	Soluble in alcohols, ethers, and other common organic solvents.	The nonpolar alkyl chain allows for good solubility in nonpolar and moderately polar organic solvents.[5]

Acidity (pKa)	Estimated to be around 4.8 - 5.0.	The pKa of most long-chain carboxylic acids is in this range. The alkyl groups have a minor electron-donating effect, making it slightly less acidic than shorter-chain acids.
---------------	-----------------------------------	--

Spectroscopic Data

The following table outlines the expected spectroscopic characteristics for 2-pentylheptanoic acid, which are crucial for its identification and structural confirmation.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

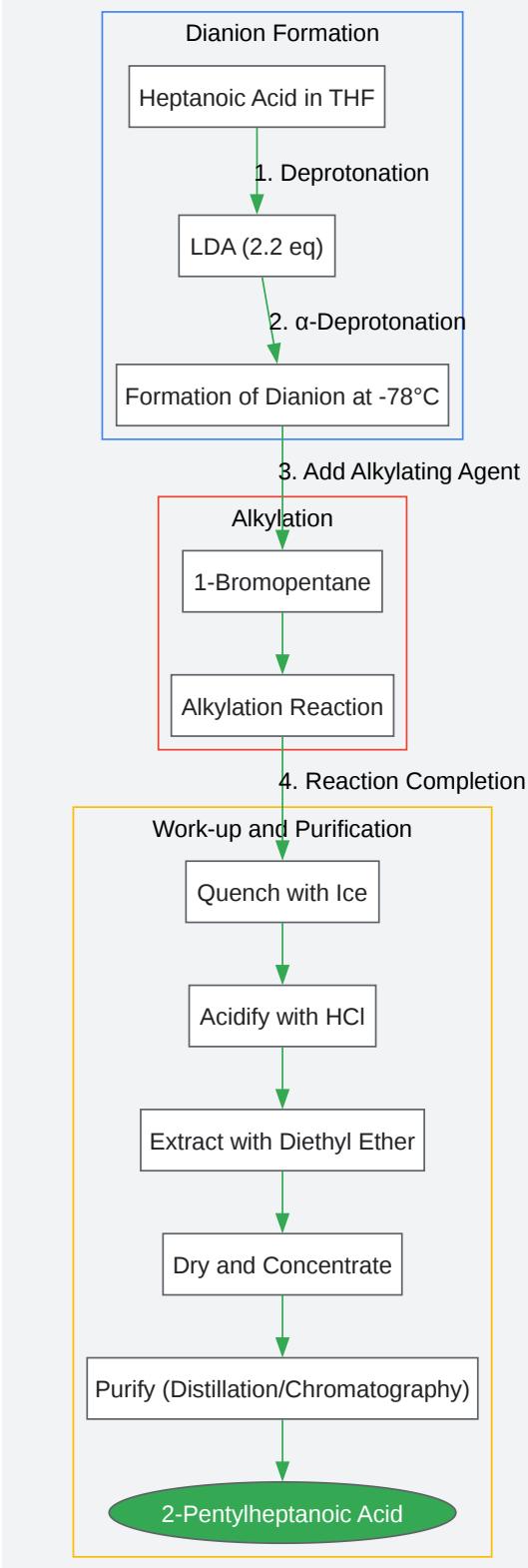
Spectroscopy	Expected Characteristics
Infrared (IR) Spectroscopy	- Very broad O-H stretch from ~2500-3300 cm ⁻¹ .- Strong C=O stretch around 1710 cm ⁻¹ .- C-O stretch in the 1210-1320 cm ⁻¹ region.
¹ H NMR Spectroscopy	- Broad singlet for the carboxylic acid proton (-COOH) at δ 10-13 ppm.- Multiplet for the α-proton (-CH(C ₅ H ₁₁)COOH) at δ ~2.2-2.5 ppm.- Multiplets for the methylene protons (-CH ₂ -) in the pentyl and heptyl chains from δ ~1.2-1.6 ppm.- Triplets for the terminal methyl protons (-CH ₃) at δ ~0.9 ppm.
¹³ C NMR Spectroscopy	- Signal for the carboxylic acid carbon (-COOH) at δ ~180-185 ppm. [7] - Signal for the α-carbon (-CH(C ₅ H ₁₁)COOH) at δ ~40-50 ppm.- Signals for the methylene carbons (-CH ₂ -) in the alkyl chains from δ ~20-35 ppm.- Signals for the terminal methyl carbons (-CH ₃) at δ ~14 ppm.
Mass Spectrometry	- A weak molecular ion peak (M ⁺) at m/z = 200.- Fragmentation patterns may include the loss of the pentyl group (M-71) and the heptyl group (M-99).- A prominent peak from McLafferty rearrangement is expected. [13] [14] [15] [16] [17]

Experimental Protocols

Synthesis of 2-Pentylheptanoic Acid

A common method for the synthesis of α -alkylated carboxylic acids is the malonic ester synthesis or direct alkylation of an enolate. Below is a general protocol for the synthesis via alkylation of a dianion.[18][19][20][21]

Materials:


- Heptanoic acid
- Lithium diisopropylamide (LDA) solution in THF
- 1-Bromopentane
- Anhydrous tetrahydrofuran (THF)
- Hydrochloric acid (e.g., 3 M)
- Diethyl ether
- Anhydrous magnesium sulfate
- Standard laboratory glassware for air-sensitive reactions (Schlenk line, nitrogen atmosphere)

Procedure:

- In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve heptanoic acid (1 equivalent) in anhydrous THF.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add LDA solution (2.2 equivalents) to the stirred solution. The first equivalent deprotonates the carboxylic acid, and the second deprotonates the α -carbon to form the dianion.
- Allow the reaction mixture to warm to 0 °C and stir for 1-2 hours.

- Cool the solution back to -78 °C and slowly add 1-bromopentane (1.1 equivalents).
- Allow the reaction to slowly warm to room temperature and stir overnight.
- Quench the reaction by carefully adding it to a beaker of ice.
- Acidify the aqueous mixture to a pH of ~2 with hydrochloric acid.
- Extract the product with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-pentylheptanoic acid.
- The crude product can be purified by vacuum distillation or column chromatography.

Workflow for the Synthesis of 2-Pentylheptanoic Acid

[Click to download full resolution via product page](#)

Synthesis of 2-Pentylheptanoic Acid Workflow

Determination of Physical Properties

- Melting Point: For solid carboxylic acids, the melting point can be determined using a standard melting point apparatus with a capillary tube. The sample is heated slowly, and the temperature range from the first appearance of liquid to complete melting is recorded.
- Boiling Point: The boiling point of liquid carboxylic acids can be determined by distillation or by using a micro-boiling point method with a Thiele tube. The temperature at which the vapor pressure of the liquid equals the atmospheric pressure is recorded.

Determination of Solubility

- Add approximately 0.1 g of 2-pentylheptanoic acid to 3 mL of the solvent (e.g., water, ethanol, diethyl ether) in a test tube.
- Stir the mixture vigorously for 1 minute.
- Observe whether the solid dissolves completely. If a liquid, observe for miscibility.
- To test solubility in aqueous base, repeat the procedure with 5% aqueous sodium hydroxide and 5% aqueous sodium bicarbonate. Carboxylic acids are expected to dissolve in these basic solutions due to the formation of the soluble carboxylate salt.[\[22\]](#)

Determination of pKa by Potentiometric Titration[\[23\]](#)[\[24\]](#) [\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)

- Accurately weigh a sample of 2-pentylheptanoic acid and dissolve it in a suitable solvent mixture, such as ethanol/water.
- Use a calibrated pH meter to monitor the pH of the solution.
- Titrate the solution with a standardized solution of sodium hydroxide (NaOH), adding the titrant in small increments.
- Record the pH after each addition of NaOH.
- Plot the pH versus the volume of NaOH added to generate a titration curve.

- The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Conclusion

While specific experimental data for 2-pentylheptanoic acid is not readily available, this guide provides a robust framework for understanding its expected physicochemical properties and outlines the necessary experimental protocols for its synthesis and characterization. Based on its structure as a C12 branched-chain carboxylic acid, it is predicted to be a liquid at room temperature with low water solubility and a pKa typical of other long-chain carboxylic acids. The provided spectroscopic predictions and experimental methodologies offer a solid foundation for any researcher or scientist looking to work with this or structurally similar compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. ck12.org [ck12.org]
- 3. savemyexams.com [savemyexams.com]
- 4. britannica.com [britannica.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. myneni.princeton.edu [myneni.princeton.edu]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. web.mnstate.edu [web.mnstate.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. 11.4 Synthesis of Carboxylic Acids – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 21. Alkyl Halides to Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 22. web.mnstate.edu [web.mnstate.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Pentylheptanoic Acid: Physicochemical Properties and Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1295372#2-pentylheptanoic-acid-physical-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com